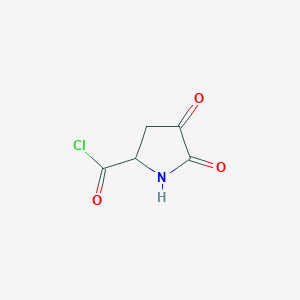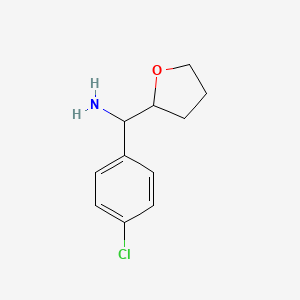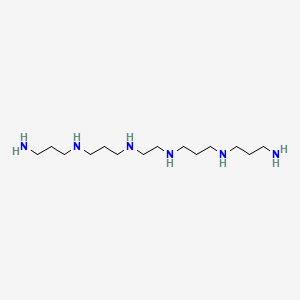
4,5-Dioxoprolyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dioxoprolyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of two oxo groups (carbonyl groups) attached to a proline ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dioxoprolyl chloride typically involves the chlorination of 4,5-dioxoproline. One common method is the reaction of 4,5-dioxoproline with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4,5-Dioxoproline+SOCl2→4,5-Dioxoprolyl chloride+SO2+HCl
This method is efficient and yields the desired acyl chloride with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of thionyl chloride remains the preferred chlorinating agent due to its effectiveness and availability.
化学反应分析
Types of Reactions
4,5-Dioxoprolyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4,5-dioxoproline and hydrochloric acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous media at room temperature.
Reduction: Reduction reactions are conducted under anhydrous conditions, often in the presence of a suitable solvent like ether.
Major Products Formed
Nucleophilic Substitution: Produces amides, esters, and thioesters.
Hydrolysis: Yields 4,5-dioxoproline.
Reduction: Forms the corresponding alcohol.
科学研究应用
4,5-Dioxoprolyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals, particularly in the synthesis of proline-based drugs.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound serves as a precursor for the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 4,5-Dioxoprolyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as an intermediate.
相似化合物的比较
Similar Compounds
4,5-Dioxoproline: The parent compound, which lacks the acyl chloride group.
Prolyl Chloride: A simpler acyl chloride derivative of proline.
4,5-Dioxoprolyl Bromide: A brominated analogue with similar reactivity.
Uniqueness
4,5-Dioxoprolyl chloride is unique due to the presence of two oxo groups on the proline ring, which enhances its reactivity compared to other proline derivatives. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
CAS 编号 |
64154-86-5 |
|---|---|
分子式 |
C5H4ClNO3 |
分子量 |
161.54 g/mol |
IUPAC 名称 |
4,5-dioxopyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H4ClNO3/c6-4(9)2-1-3(8)5(10)7-2/h2H,1H2,(H,7,10) |
InChI 键 |
KMODQWFJJCDGHD-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)C1=O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B13941932.png)

![Acetamide, 2-bromo-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B13941945.png)






![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)


